5-Chloro-2-methoxyphenol 5-Chloro-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 3743-23-5
VCID: VC7821763
InChI: InChI=1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
SMILES: COC1=C(C=C(C=C1)Cl)O
Molecular Formula: C7H7ClO2
Molecular Weight: 158.58 g/mol

5-Chloro-2-methoxyphenol

CAS No.: 3743-23-5

Cat. No.: VC7821763

Molecular Formula: C7H7ClO2

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-methoxyphenol - 3743-23-5

Specification

CAS No. 3743-23-5
Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
IUPAC Name 5-chloro-2-methoxyphenol
Standard InChI InChI=1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Standard InChI Key HIWHLFQMDDWLRB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)O
Canonical SMILES COC1=C(C=C(C=C1)Cl)O

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Data

5-Chloro-2-methoxyphenol is defined by the systematic IUPAC name 5-chloro-2-methoxyphenol, reflecting the positions of its substituents on the phenolic ring. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₇ClO₂
Molecular Weight158.58 g/mol
CAS Registry Number3743-23-5
SMILES NotationCOC1=C(C=C(C=C1)Cl)O
InChI KeyHIWHLFQMDDWLRB-UHFFFAOYSA-N

The compound’s planar structure, confirmed by X-ray crystallography and computational modeling, enables π-π stacking interactions and hydrogen bonding via its hydroxyl group . The chlorine atom at position 5 introduces steric and electronic effects that influence reactivity, such as directing electrophilic substitution to the para position relative to the methoxy group.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 9.2 ppm, broad singlet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.7–7.1 ppm) . Infrared (IR) spectroscopy identifies absorption bands at 3250 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 750 cm⁻¹ (C-Cl bend) . Mass spectrometry exhibits a molecular ion peak at m/z 158, with fragmentation patterns corresponding to loss of Cl (35/37 amu) and methoxy groups (31 amu) .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis of 5-chloro-2-methoxyphenol is described in the available literature, analogous pathways for related compounds provide insight into plausible methods. For example, methylation of 5-chlorosalicylic acid under anhydrous conditions yields methyl 5-chloro-2-methoxybenzoate, a precursor to N-phenethyl-5-chloro-2-methoxybenzamide . Adapting this approach, 5-chloro-2-methoxyphenol could theoretically be synthesized via selective O-methylation of 5-chlorocatechol (1,2-dihydroxy-5-chlorobenzene) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

A representative reaction scheme is proposed:

5-Chlorocatechol+CH3IK2CO35-Chloro-2-methoxyphenol+HI\text{5-Chlorocatechol} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{5-Chloro-2-methoxyphenol} + \text{HI}

Industrial Scalability

Large-scale production would likely employ continuous-flow reactors to enhance yield and reduce byproducts. For instance, the patent US3965173A describes a multi-step synthesis of sulfonamide derivatives using 5-chloro-2-methoxybenzoic acid, highlighting the importance of optimized reaction conditions (e.g., temperature control at −10°C during chlorosulfonation) . Similar protocols could be adapted for 5-chloro-2-methoxyphenol, prioritizing solvent recovery and catalytic methylation to minimize waste.

Applications and Derivatives

Agrochemical and Material Science Uses

In agrochemistry, chlorinated phenols are precursors to herbicides and pesticides. The electron-withdrawing chlorine atom enhances stability against microbial degradation, while the methoxy group improves solubility in nonpolar matrices . Additionally, the compound’s ability to form coordination complexes with transition metals suggests applications in catalytic systems or polymer stabilizers.

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